![molecular formula C14H18BrNO2 B2521949 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-45-4](/img/structure/B2521949.png)
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BPEB, is a chemical compound that belongs to the benzoxazepine family. It has gained significant attention in the scientific community due to its potential therapeutic applications. BPEB has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been found to modulate the activity of the glutamate system, which is involved in learning and memory.
Biochemical and physiological effects:
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to decrease the levels of stress hormones, such as cortisol, in the blood.
Advantages and Limitations for Lab Experiments
One advantage of using 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its high selectivity for dopamine and serotonin receptors. This allows for more precise manipulation of these systems in animal models. Additionally, 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has a relatively long half-life, which allows for sustained effects in experiments. However, one limitation of using 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its low solubility in aqueous solutions, which may make it difficult to administer in some experiments.
Future Directions
There are several future directions for research on 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, suggesting that it may be a promising therapeutic agent for addiction. Another area of interest is the development of more selective and potent 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one analogs, which may have improved therapeutic efficacy and fewer side effects. Additionally, further investigation into the mechanism of action of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may provide insights into the underlying neurobiology of psychiatric disorders.
Synthesis Methods
The synthesis of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-pentylphenol with 4-bromoaniline in the presence of a base, followed by cyclization with phosgene. The reaction yields 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one as a white crystalline powder with a melting point of 168-170°C.
Scientific Research Applications
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to enhance cognitive function and improve memory retention in rodents. Additionally, 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
7-bromo-4-pentyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-3-4-7-16-9-11-8-12(15)5-6-13(11)18-10-14(16)17/h5-6,8H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUTACITWCLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C=CC(=C2)Br)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.